3-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine
Description
This compound is a pyridazine derivative featuring a piperazine ring substituted with a 4-methoxy-3-methylphenyl sulfonyl group at the 1-position and an o-tolyl group at the 6-position of the pyridazine core. The sulfonyl-piperazine moiety is a common pharmacophore in medicinal chemistry, often enhancing binding affinity and metabolic stability. The o-tolyl group contributes to lipophilicity, which may influence membrane permeability and target engagement.
Properties
IUPAC Name |
3-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]-6-(2-methylphenyl)pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-17-6-4-5-7-20(17)21-9-11-23(25-24-21)26-12-14-27(15-13-26)31(28,29)19-8-10-22(30-3)18(2)16-19/h4-11,16H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEYAROIJPETCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Substituted Pyridazines
- 3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine (): Structural Differences: Replaces the sulfonyl group with a chloro substituent and the o-tolyl group with a fluorophenyl-piperazine. The fluorophenyl group could improve metabolic stability compared to the o-tolyl group due to reduced susceptibility to oxidative metabolism . Synthetic Pathway: Synthesized via nucleophilic substitution of 3,6-dichloropyridazine with (2-fluorophenyl)piperazine, followed by hydrolysis to pyridazinones .
- 4-(Aryl/heteroaryl-2-yl methyl)-6-phenyl-2-[3-(4-substituted-piperazine-1-yl)propyl]pyridazin-3(2H)-one (): Structural Differences: Features a propyl linker between the piperazine and pyridazinone core, unlike the direct sulfonyl-piperazine attachment in the target compound. Biological Relevance: Demonstrated anticancer activity in preliminary studies, attributed to the piperazine-propyl chain’s flexibility and interaction with cellular targets .
Sulfonyl-Containing Analogs
3-(4-(Methylsulfinyl)phenyl)-N-(4-(methylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-6-amine ():
- Structural Differences : Replaces the pyridazine core with an imidazopyridazine system and incorporates methylsulfonyl/methylsulfinyl groups.
- Functional Implications : The sulfonyl group in this compound enhances solubility and hydrogen-bonding capacity, which may improve target binding compared to the methoxy-methylphenyl sulfonyl group in the target compound .
- 3-(3-{1-[(4-Methanesulfonylphenyl)methyl]-1H-pyrazol-3-yl}phenyl)-6-methylpyridazine (): Structural Differences: Incorporates a pyrazole ring linked to a methylsulfonylphenyl group, differing from the piperazine-sulfonyl moiety in the target compound. Pharmacological Potential: The pyrazole-sulfonyl combination is associated with kinase inhibition, suggesting divergent target profiles compared to piperazine-based derivatives .
Anti-Inflammatory and Analgesic Derivatives
- 4,5-Functionalized 6-phenyl-3(2H)-pyridazinones (): Structural Differences: Lack the sulfonyl-piperazine group but include functionalized pyridazinones. The absence of a sulfonyl group in these compounds may reduce gastrointestinal toxicity compared to traditional NSAIDs .
Key Comparative Data
Structural and Pharmacological Insights
- Sulfonyl Group Impact: The 4-methoxy-3-methylphenyl sulfonyl group in the target compound likely enhances solubility and target binding compared to non-sulfonylated analogs (e.g., chloro- or fluorophenyl derivatives) .
- Piperazine Flexibility: The direct attachment of the piperazine ring (vs.
- o-Tolyl vs. Fluorophenyl : The o-tolyl group’s steric bulk and lipophilicity could favor interactions with hydrophobic binding pockets, whereas fluorophenyl groups might improve metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
